molecular formula C21H10F5N3O5 B4955353 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B4955353
M. Wt: 479.3 g/mol
InChI Key: STYRIJXVVHPRLJ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively studied for its scientific research applications. It is a benzoxazole derivative and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit antiproliferative activity against a range of cancer cell lines. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its potent inhibitory activity against protein kinases and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. These include further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and development of more soluble analogs for improved bioavailability. Additionally, future research could focus on its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its scientific research applications. Its potent inhibitory activity against protein kinases and its ability to induce apoptosis in cancer cells make it a valuable tool for studying cell signaling pathways and developing new cancer therapies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-(pentafluorophenyl)-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-3-methoxybenzoic acid in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its scientific research applications. It has been found to exhibit potent inhibitory activity against a range of enzymes such as protein kinase A, protein kinase C, and protein kinase G. It has also been found to exhibit antiproliferative activity against a range of cancer cell lines.

Properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10F5N3O5/c1-33-13-4-2-8(6-11(13)29(31)32)20(30)27-9-3-5-12-10(7-9)28-21(34-12)14-15(22)17(24)19(26)18(25)16(14)23/h2-7H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYRIJXVVHPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10F5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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